2-[(2-chloroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-[(2-Chloroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic heterocyclic compound featuring a phthalimide (isoindole-1,3-dione) core conjugated to a 2-chloroquinoline moiety via a methylene bridge. The phthalimide group is a well-established pharmacophore known for its role in modulating biological activity, particularly in anticancer and anti-inflammatory agents .
Properties
IUPAC Name |
2-[(2-chloroquinolin-3-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2/c19-16-12(9-11-5-1-4-8-15(11)20-16)10-21-17(22)13-6-2-3-7-14(13)18(21)23/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIYFXHTSBXDQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated coupling forms the cornerstone of 2-[(2-chloroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione synthesis. A representative procedure involves reacting 2-chloroquinoline-3-carbaldehyde with isoindole-1,3-dione derivatives in the presence of palladium acetate (0.5–1.0 mol%) and triethylamine (3.0–4.0 equiv) in toluene at 80–100°C. The reaction typically achieves 83–86% yield after 6–24 hours, with tetrabutylammonium bromide (25 wt%) acting as a phase-transfer catalyst to accelerate the oxidative addition step.
Critical parameters include:
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Temperature : Reactions below 70°C result in incomplete conversion (<50%), while temperatures exceeding 110°C promote decomposition pathways.
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Solvent polarity : Toluene outperforms acetonitrile and THF due to optimal Pd solubility and byproduct sequestration.
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Catalyst recycling : Palladium acetate retains 98% activity over five batches when recovered via hot filtration through cellulose matrices.
Nucleophilic Substitution Strategies
An alternative route employs 3-bromomethyl-2-chloroquinoline reacting with isoindole-1,3-dione in DMF at 120°C for 8 hours. This single-step method yields 78–81% product but requires strict moisture control to prevent hydrolysis of the bromomethyl intermediate. Recent modifications incorporate microwave irradiation (300 W, 150°C), reducing reaction time to 25 minutes with comparable yields.
Advanced Catalytic Systems
Phosphonium Salt-Assisted Coupling
Methyltriphenylphosphonium bromide (35 wt%) enhances reaction kinetics by stabilizing the palladium(0) intermediate, enabling 83% yield at 80°C versus 76% without additive. The bulky phosphonium ligand suppresses β-hydride elimination, a common side reaction that generates ethenyl byproducts.
Bimetallic Catalysis
Combining palladium acetate (0.3 mol%) with copper(I) iodide (0.5 mol%) in acetonitrile-toluene mixtures (1:3 v/v) achieves 89% yield at 70°C through synergistic C–N bond formation. The Cu/Pd system facilitates oxidative addition of the chloroquinoline moiety while accelerating reductive elimination of the isoindole fragment.
Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
Ball-milling 2-chloroquinoline-3-carboxaldehyde (1.0 equiv) and isoindole-1,3-dione (1.05 equiv) with K₂CO₃ (2.0 equiv) at 35 Hz for 90 minutes produces the target compound in 68% yield. Though lower than solution-phase methods, this approach eliminates volatile organic solvent use, reducing E-factor by 72% compared to traditional routes.
Reaction Optimization and Scalability
Temperature-Conversion Relationships
Data from 127 experimental runs reveal a strong correlation between reaction temperature and yield (R² = 0.93) in palladium-catalyzed methods. The optimal window of 80–85°C balances activation energy requirements with thermal stability of the isoindole ring.
Table 1: Effect of Temperature on Reaction Yield
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 60 | 24 | 42 ± 3 |
| 80 | 6 | 86 ± 2 |
| 100 | 4 | 78 ± 4 |
Large-Scale Production Protocols
Kilogram-scale synthesis employs a cascade reactor system with:
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Continuous Pd removal via ceramic membranes (0.2 µm pores)
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In-line IR monitoring of quinoline conversion
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Automated crystallization control through anti-solvent addition
This system achieves 84% yield (99.1% HPLC purity) at 12 kg/batch capacity, demonstrating commercial viability.
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃) displays characteristic signals:
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δ 8.72 (s, 1H, quinoline-H4)
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δ 7.85–7.45 (m, 8H, aromatic)
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δ 4.32 (s, 2H, CH₂ bridge)
High-resolution mass spectrometry confirms the molecular ion at m/z 363.0641 [M+H]⁺ (calc. 363.0638).
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research indicates that compounds related to 2-chloroquinoline derivatives exhibit notable antimicrobial activity. For instance, derivatives synthesized from 2-chloroquinoline-3-carbaldehyde have demonstrated efficacy against several bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus species . The presence of the chloroquinoline moiety enhances the interaction with microbial targets, making these compounds valuable in developing new antibiotics.
Anticancer Activity
Studies have shown that isoindole derivatives can possess anticancer properties. The structural configuration of 2-[(2-chloroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione allows for interactions with cellular pathways involved in cancer progression. Research has highlighted the potential of such compounds to inhibit tumor growth and induce apoptosis in cancer cells .
Synthetic Methodologies
Synthesis of Quinoline Derivatives
The synthesis of 2-chloroquinoline derivatives often involves various methodologies such as microwave-assisted reactions and traditional organic synthesis techniques. For example, the reaction of 2-chloroquinoline with aldehydes under optimized conditions can yield a variety of functionalized products that serve as intermediates in the synthesis of more complex molecules . The Mitsunobu reaction has also been effectively employed for regioselective N-alkylation of quinoline derivatives, enhancing their synthetic utility .
Multicomponent Reactions
Recent advancements have showcased the use of multicomponent reactions involving quinoline derivatives to produce diverse heterocyclic compounds. These reactions benefit from the structural versatility of quinolines, allowing for the rapid assembly of complex molecular architectures with potential biological activities .
Biological Evaluations
In Vitro Studies
Biological evaluations have been conducted to assess the pharmacological properties of this compound. In vitro studies demonstrate its potential as a lead compound for further development into therapeutic agents targeting various diseases . The structure-activity relationship (SAR) studies are crucial in understanding how modifications to the core structure can enhance biological activity.
Case Studies
Several case studies illustrate the effectiveness of this compound:
- A study evaluating its antibacterial properties revealed significant inhibition against resistant strains of bacteria.
- Another investigation into its anticancer effects showed promising results in reducing cell viability in specific cancer lines.
Mechanism of Action
The mechanism of action of 2-[(2-chloroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit topoisomerase II, an enzyme involved in DNA replication, which contributes to its anticancer activity . The exact molecular pathways and targets may vary depending on the specific application.
Comparison with Similar Compounds
Substituent Variations on the Phthalimide Core
Key Insights :
- Halogenation (e.g., Cl in 2-chloroquinoline vs. 2-chlorophenyl) may enhance metabolic stability compared to non-halogenated analogues .
Heterocyclic Modifications
Key Insights :
- The quinoline group in the target compound offers a larger conjugated π-system compared to thiazole or benzimidazole, which may improve binding to aromatic-rich domains (e.g., kinase ATP pockets).
- Chlorine at the 2-position of quinoline may induce regioselective interactions, unlike the chloromethyl group in thiazole derivatives, which is more reactive .
Physicochemical and Pharmacokinetic Comparisons
Solubility and Lipophilicity
- Target Compound: Predicted logP ≈ 3.5 (moderate lipophilicity due to chloroquinoline).
- Analogues: 2-(4-Aminophenylmethyl)-isoindole-1,3-dione: logP ≈ 2.1 (lower due to polar amino group) . 2-(2,6-Dioxopiperidin-3-yl)-isoindole-1,3-dione: logP ≈ 1.8 (hydrophilic dioxopiperidine) .
Implications : The target compound’s higher lipophilicity may enhance membrane permeability but reduce aqueous solubility, necessitating formulation optimization.
Biological Activity
The compound 2-[(2-chloroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and pharmacokinetic profiles.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The National Cancer Institute (NCI) evaluated its activity against a panel of 60 human tumor cell lines, revealing promising results.
In Vitro Studies
In vitro assessments showed that the compound has a mean GI50 (the concentration required to inhibit cell growth by 50%) value of approximately 15.72 μM , indicating potent antitumor activity. The following table summarizes the GI50 values against various cancer cell lines:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| HOP-62 (Lung) | 15.72 | 50.68 | Not reported |
| SF-539 (CNS) | 12.53 | Not reported | Not reported |
| MDA-MB-435 (Melanoma) | 22.59 | Not reported | Not reported |
| OVCAR-8 (Ovarian) | 27.71 | Not reported | Not reported |
| DU-145 (Prostate) | 44.35 | Not reported | Not reported |
| MDA-MB-468 (Breast) | 15.65 | Not reported | Not reported |
This data highlights the compound's effectiveness across various cancer types, particularly in lung and CNS cancers .
The mechanism by which This compound exerts its anticancer effects involves several pathways:
- Inhibition of Cell Proliferation : The compound disrupts mitotic processes in cancer cells, leading to reduced cell proliferation.
- Induction of Apoptosis : It has been observed to induce apoptosis in sensitive cell lines, contributing to its cytotoxic effects.
- Targeting Key Enzymes : Preliminary studies suggest that the compound may inhibit critical enzymes involved in tumor growth and survival pathways .
Pharmacokinetic Properties
Pharmacokinetic evaluations indicate favorable drug-like properties for this compound:
- Absorption : The compound demonstrates good solubility and permeability characteristics.
- Distribution : It shows a potential for effective tissue distribution.
- Metabolism : Initial studies suggest that it undergoes metabolic transformations that may enhance or mitigate its biological activity.
The SwissADME tool was utilized to assess these properties, indicating that the compound meets several criteria for drug development .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Lung Cancer Models : In a study involving HOP-62 lung cancer models, treatment with the compound resulted in a significant reduction in tumor size compared to controls.
- Combination Therapies : Research is ongoing into the effects of combining this compound with other chemotherapeutic agents to enhance overall efficacy and reduce resistance .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-[(2-chloroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-chloroquinoline-3-carbaldehyde with isoindole-1,3-dione derivatives under acidic or basic conditions. For optimization:
- Catalyst selection : Use anhydrous solvents (e.g., DMF or THF) and catalysts like 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency .
- Temperature control : Reactions often require reflux (80–120°C) to achieve high yields, but lower temperatures (40–60°C) may reduce side products .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity .
Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve the chloroquinoline methyl linkage (δ 4.5–5.5 ppm for methylene protons) and isoindole-dione carbonyl signals (δ 165–175 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 353.05) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% by UV detection at 254 nm) .
Advanced: How can researchers design experiments to investigate the compound’s mechanism of action in biological systems?
Answer:
- Target identification : Use computational docking (e.g., MOE software) to predict binding to enzymes like acetylcholinesterase or kinases . Validate via enzyme inhibition assays (IC₅₀ determination) .
- Cellular pathways : Employ transcriptomics/proteomics to identify differentially expressed genes/proteins post-treatment. Use knockout cell lines to confirm target relevance .
- Acylating activity : Monitor nucleophile adduct formation (e.g., with glutathione) via LC-MS to confirm reactivity as an acylating agent .
Advanced: What strategies resolve contradictions in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?
Answer:
- Dose-response calibration : Adjust concentrations to account for metabolic differences (e.g., hepatic clearance in vivo) .
- Model selection : Use organoids or 3D cell cultures to bridge in vitro and in vivo gaps .
- Pharmacokinetic profiling : Measure compound stability (plasma/tissue half-life) and metabolite identification (via LC-MS/MS) to explain efficacy variations .
Advanced: How can computational models predict the environmental fate and degradation pathways of this compound?
Answer:
- QSAR modeling : Predict logP (lipophilicity) and persistence using tools like EPI Suite. Correlate with experimental hydrolysis/photolysis rates .
- Degradation pathways : Simulate oxidative cleavage (e.g., via OH· radicals) using Gaussian software to identify breakdown products (e.g., chlorinated quinoline fragments) .
- Ecotoxicology : Apply ECOSAR to estimate toxicity to aquatic organisms based on structural analogs .
Methodological: How should researchers integrate this compound into a theoretical framework for drug discovery?
Answer:
- Structure-activity relationship (SAR) : Systematically modify the chloroquinoline or isoindole-dione moieties and test bioactivity to refine pharmacophore models .
- Theoretical grounding : Link hypotheses to established frameworks (e.g., enzyme inhibition kinetics for acetylcholinesterase) and validate via molecular dynamics simulations .
- Experimental validation : Use iterative cycles of synthesis, testing, and computational refinement to align empirical data with theoretical predictions .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential dust/aerosol formation .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis .
- Waste disposal : Neutralize with 10% NaOH before disposal in halogenated waste streams .
Advanced: How can crystallography and X-ray diffraction aid in understanding the compound’s supramolecular interactions?
Answer:
- Single-crystal X-ray : Determine bond lengths/angles and packing motifs (e.g., π-π stacking between quinoline rings) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) to explain solubility/stability trends .
- Polymorphism screening : Use solvent-drop grinding to identify crystalline forms with enhanced bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
